molecular formula C17H29ClN2O2 B099059 Depolipon CAS No. 16488-48-5

Depolipon

Cat. No.: B099059
CAS No.: 16488-48-5
M. Wt: 328.9 g/mol
InChI Key: XTIUAXFQEAMQRU-UHFFFAOYSA-N
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Description

Depolipon is a halogen-free, organophosphorus flame retardant derived from 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) . It is widely used in epoxy resins (EP), polyesters, and other polymer matrices to enhance fire resistance while maintaining mechanical properties. Unlike traditional halogenated flame retardants, this compound minimizes toxic fume emission during combustion, aligning with green chemistry principles . Its structure features a phosphorus-oxygen core, enabling radical scavenging and char formation during thermal degradation, which suppresses flame propagation .

Properties

CAS No.

16488-48-5

Molecular Formula

C17H29ClN2O2

Molecular Weight

328.9 g/mol

IUPAC Name

2-(diethylamino)ethyl 4-(butylamino)benzoate;hydrochloride

InChI

InChI=1S/C17H28N2O2.ClH/c1-4-7-12-18-16-10-8-15(9-11-16)17(20)21-14-13-19(5-2)6-3;/h8-11,18H,4-7,12-14H2,1-3H3;1H

InChI Key

XTIUAXFQEAMQRU-UHFFFAOYSA-N

SMILES

CCCCNC1=CC=C(C=C1)C(=O)OCC[NH+](CC)CC.[Cl-]

Canonical SMILES

CCCCNC1=CC=C(C=C1)C(=O)OCCN(CC)CC.Cl

Other CAS No.

16488-48-5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P-butylaminobenzoyldiethylaminoethyl hydrochloride involves the esterification of p-butylaminobenzoic acid with diethylaminoethanol. The reaction typically requires an acid catalyst, such as hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of P-butylaminobenzoyldiethylaminoethyl hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization and dried to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

P-butylaminobenzoyldiethylaminoethyl hydrochloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles.

    Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield p-butylaminobenzoic acid and diethylaminoethanol.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical applications.

Common Reagents and Conditions

    Hydrochloric Acid: Used as a catalyst in the esterification process.

    Sodium Hydroxide: Used in hydrolysis reactions to break the ester bond.

    Oxidizing Agents: Such as potassium permanganate, can be used for oxidation reactions.

Major Products Formed

    P-butylaminobenzoic Acid: Formed through hydrolysis of the ester bond.

    Diethylaminoethanol: Another product of hydrolysis.

Scientific Research Applications

P-butylaminobenzoyldiethylaminoethyl hydrochloride has several scientific research applications:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its effects on nerve cells and its potential use in nerve block studies.

    Medicine: Widely used as a local anesthetic in various medical procedures, including dental and minor surgical procedures.

    Industry: Employed in the formulation of topical anesthetic creams and gels.

Mechanism of Action

The primary mechanism of action of P-butylaminobenzoyldiethylaminoethyl hydrochloride is the blockade of sodium channels in nerve cells. By inhibiting the influx of sodium ions, the compound prevents the initiation and propagation of action potentials, leading to a loss of sensation in the targeted area . This mechanism is similar to other local anesthetics, such as lidocaine and bupivacaine.

Comparison with Similar Compounds

Structural Comparison

Depolipon belongs to the DOPO derivative family, sharing a phosphorus heterocyclic backbone. Key structural analogs include:

  • DOPO : The parent compound with a single reactive P–H bond.
  • DiDOPO : A dimeric DOPO derivative with enhanced thermal stability due to cross-linking .
  • Halogenated Flame Retardants (e.g., Tetrabromobisphenol A): Feature bromine or chlorine atoms instead of phosphorus .

Table 1: Structural Properties

Compound Core Structure Reactive Sites Molecular Weight (g/mol)
This compound Phosphaphenanthrene P–O, P–C ~350–400*
DOPO Phosphaphenanthrene P–H 216.1
DiDOPO Dimeric DOPO P–O, P–C ~400–450*
Tetrabromobisphenol A Brominated bisphenol Br 543.8

*Estimated based on DOPO derivatives.

Functional Performance

This compound’s flame-retardant efficiency is benchmarked against halogenated and other phosphorus-based compounds.

Table 2: Flame Retardancy Performance

Compound LOI (%)* UL-94 Rating pHRR Reduction (%)† Toxicity Profile
This compound 32–35 V-0 50–60 Low toxicity
DOPO 28–30 V-1 30–40 Low toxicity
DiDOPO 34–37 V-0 60–70 Low toxicity
Tetrabromobisphenol A 27–29 V-1 40–50 High (toxic fumes)

*Limiting Oxygen Index (LOI): Higher values indicate better flame retardancy.
†Peak Heat Release Rate (pHRR) reduction compared to untreated polymer.

Key Findings :

  • This compound outperforms DOPO in LOI and pHRR reduction due to optimized phosphorus content and synergistic char formation .
  • Compared to halogenated analogs, this compound achieves superior safety profiles, avoiding carcinogenic dioxin release during combustion .
  • DiDOPO exhibits marginally higher efficiency than this compound, likely due to its dimeric structure enhancing thermal stability .

Environmental and Industrial Considerations

  • Halogenated Compounds : Face regulatory restrictions (e.g., EU RoHS) due to persistence and bioaccumulation .
  • This compound and DOPO Derivatives: Comply with REACH regulations; degrade into non-toxic phosphates .
  • Cost Efficiency : this compound’s synthesis is more cost-effective than DiDOPO, making it preferable for large-scale industrial use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Depolipon
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Depolipon

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